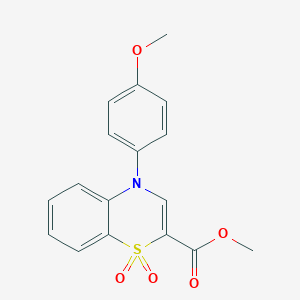

methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

説明

特性

IUPAC Name |

methyl 4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-22-13-9-7-12(8-10-13)18-11-16(17(19)23-2)24(20,21)15-6-4-3-5-14(15)18/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBAFLWKSUSFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine class. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H15NO4S

- Molecular Weight : 329.4 g/mol

- CAS Number : 1325307-50-3

The compound features a benzothiazine core with a methoxy group that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest the compound has antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations have shown that it may inhibit cancer cell proliferation in vitro.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as a competitive inhibitor for specific enzymes, disrupting metabolic processes.

- Receptor Modulation : The compound could bind to receptors and alter signaling pathways, influencing cell behavior.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Variants of this compound have been synthesized to enhance its biological activity or reduce toxicity. For example, derivatives with different substituents on the benzothiazine ring have shown improved potency against specific targets.

類似化合物との比較

Structural Isomers and Benzothiazine Core Variations

The 1,4-benzothiazine core distinguishes this compound from the more widely studied 1,2-benzothiazines (Table 1).

Table 1: Core Structure and Substituent Comparison

Key observations :

- 1,4-Benzothiazines (e.g., Compound 6c) show antibacterial activity, while 1,2-benzothiazines (e.g., 3-benzoyl derivatives) are linked to anti-inflammatory effects .

- Substituent position (e.g., 3- vs.

Crystallographic and Conformational Analysis

The 1,4-benzothiazine core likely adopts a different conformation compared to the half-chair distortion common in 1,2-benzothiazines (Table 2).

Table 2: Crystallographic Features of Selected Analogs

Key observations :

Q & A

Basic: What are the established synthetic routes for methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide and its derivatives?

Methodological Answer:

The synthesis typically involves:

- Alkylation of hydroxyl precursors : Reacting methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with alkylating agents (e.g., ethyl iodide) under reflux in acetonitrile with anhydrous K₂CO₃, achieving ~77.8% yield .

- Microwave-assisted condensation : Derivatives like carbohydrazides are synthesized by reacting ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with substituted benzohydrazides under microwave irradiation in ethanol, enabling faster reaction times and improved efficiency .

- Gabriel-Coleman rearrangement : Ring expansion of 1,2-benzisothiazole precursors using ultrasonic waves or conventional heating to form the benzothiazine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。